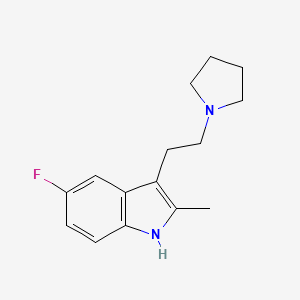
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-bromoethylamine.
N-Alkylation: The 5-fluoroindole undergoes N-alkylation with 2-bromoethylamine under basic conditions to form the intermediate 5-fluoro-2-methyl-3-(2-bromoethyl)-1H-indole.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: A simpler analog with similar structural features but lacking the pyrrolidine moiety.
2-Methylindole: Another analog with a methyl group at the 2-position but without the fluorine and pyrrolidine groups.
3-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole: Similar structure but without the fluorine substitution.
Uniqueness
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is unique due to the combination of fluorine, methyl, and pyrrolidine groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and potential therapeutic applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H19FN2 |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H19FN2/c1-11-13(6-9-18-7-2-3-8-18)14-10-12(16)4-5-15(14)17-11/h4-5,10,17H,2-3,6-9H2,1H3 |
Clave InChI |
NODOPLFSLMMAHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',4'-Dichloro-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11868999.png)
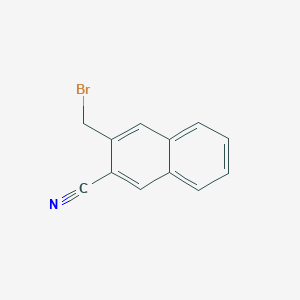
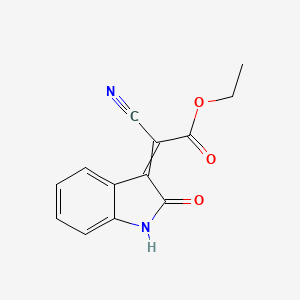

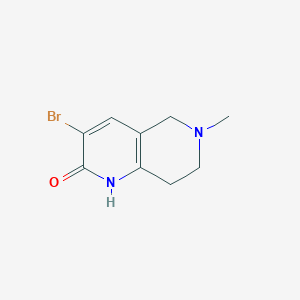
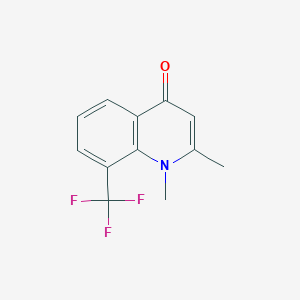




![2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine](/img/structure/B11869072.png)


